25F-NBOMe

Serotonin 5-HT2A receptor Binding affinity Structure-activity relationship

Generic substitution fails within the NBOMe series-Ki values vary by nearly 100-fold, dictating unique polypharmacology for each analog. 25F-NBOMe solves this challenge for precise 5-HT2A research: • Intermediate affinity (Ki=3.3 nM) prevents the rapid receptor saturation seen with ultra-potent analogs like 25I-NBOMe (Ki=0.044 nM), enabling controlled kinetic and dose-response studies. • Defined selectivity-2.3-fold over 5-HT2B, 13-fold over 5-HT2C-supports subtype-specific pharmacological interrogation without off-target confounding. • Unique electrochemical signature (+0.815 V, +0.996 V vs. Ag/AgCl) provides unambiguous forensic differentiation from other NBOMe analogs. Supplied as a validated reference standard in 10 mg to 1 g packs with rapid global dispatch.

Molecular Formula C18H23ClFNO3
Molecular Weight 355.8 g/mol
Cat. No. B13437492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25F-NBOMe
Molecular FormulaC18H23ClFNO3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl
InChIInChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
InChIKeyKVGRWNBRTQPQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25F-NBOMe: Technical Specifications and Role as a 5-HT2A Receptor Agonist in Research


25F-NBOMe (2C-F-NBOMe) is a synthetic phenethylamine derivative of the NBOMe series, characterized by an N-(2-methoxybenzyl) group attached to the 2C-F core structure. It functions as a potent and highly efficacious agonist at the serotonin 5-HT2A receptor, a primary mediator of hallucinogenic activity [1]. The addition of the N-benzyl group is a defining feature of this class, which is known to dramatically increase binding affinity at 5-HT2 receptors compared to their 2C-X progenitors, positioning NBOMe compounds among the most potent psychedelic agonists known [2].

Why 25F-NBOMe Cannot Be Substituted with Other 5-HT2A Agonists: A Procurement Perspective


Generic substitution fails within the NBOMe series due to extreme, quantifiable differences in receptor binding affinity and selectivity. While all NBOMe compounds are potent 5-HT2A agonists, their Ki values vary by nearly two orders of magnitude (e.g., ~0.04 nM for 25I-NBOMe vs. ~3.3 nM for 25F-NBOMe), leading to vastly different functional potencies [1]. Furthermore, the specific halogen substitution at the 4-position of the phenethylamine ring dictates each analog's unique polypharmacology, including affinity for 5-HT2C, 5-HT2B, and off-target receptors, which cannot be extrapolated from one compound to another [2]. For research requiring precise control over 5-HT2A activation or investigation of specific downstream signaling pathways, substitution with a related NBOMe analog is scientifically invalid.

Quantitative Differentiators of 25F-NBOMe: A Comparative Evidence Guide for Procurement


Differential 5-HT2A Binding Affinity Compared to Parent 2C-F Compound

The defining structural modification of 25F-NBOMe, the addition of an N-2-methoxybenzyl group to 2C-F, confers a substantial increase in binding affinity at the primary target, the 5-HT2A receptor. This class-level effect is a primary reason for selecting an NBOMe over a 2C compound for applications requiring high-potency 5-HT2A agonism [1].

Serotonin 5-HT2A receptor Binding affinity Structure-activity relationship

Comparison of 25F-NBOMe 5-HT2A Affinity vs. Other Common NBOMe Analogs

25F-NBOMe exhibits a 5-HT2A binding affinity (Ki) that is significantly different from other common NBOMe analogs, with an intermediate potency that may be desirable for specific in vitro or in vivo experimental designs where maximum potency (e.g., with 25I-NBOMe) is not required or could be detrimental. Its Ki of 3.3 nM places it orders of magnitude less potent than 25I-NBOMe (Ki ~0.044 nM) but more potent than 25B-NBOMe (Ki ~1.01 nM) in some assays [REFS-1, REFS-2, REFS-3].

Serotonin 5-HT2A receptor Receptor binding NBOMe pharmacology

5-HT2A Selectivity Profile of 25F-NBOMe Over Other Serotonin Receptors

25F-NBOMe demonstrates a measurable selectivity profile for 5-HT2A over other 5-HT2 receptor subtypes. This is a key differentiator from compounds with broader or different selectivity windows. The compound shows a 2.3-fold selectivity for 5-HT2A (Ki = 3.3 nM) over 5-HT2B (Ki = 7.5 nM) and a 13-fold selectivity over the rat 5-HT2C receptor (Ki = 43 nM) [1].

Receptor selectivity 5-HT2B receptor 5-HT2C receptor

Optimal Research Applications for 25F-NBOMe Based on Its Differentiated Profile


In Vitro Studies Requiring Moderate-Potency 5-HT2A Activation

The intermediate 5-HT2A binding affinity (Ki = 3.3 nM) makes 25F-NBOMe an ideal candidate for in vitro experiments where the ultra-high potency of 25I-NBOMe (Ki = 0.044 nM) could saturate receptors too quickly or lead to non-specific binding at higher concentrations. This allows for a more gradual and controllable activation of 5-HT2A signaling pathways for detailed kinetic and dose-response studies.

Development of Analytical Reference Standards and Forensic Assays

The distinct chemical structure and unique physicochemical properties of 25F-NBOMe, including its specific electrochemical oxidation potentials (+0.815 V and +0.996 V vs. Ag/AgCl) [1], provide a clear signature for differentiation from other NBOMe analogs in analytical techniques such as HPLC, GC-MS, and voltammetry. This is critical for forensic toxicology laboratories developing confirmatory methods for seized materials or biological samples.

Pharmacological Studies on 5-HT2 Receptor Subtype Selectivity

The quantifiable selectivity profile of 25F-NBOMe—2.3-fold selective for 5-HT2A over 5-HT2B and 13-fold selective over 5-HT2C (rat)—positions it as a valuable tool for probing the functional contributions of these individual receptor subtypes in cellular or tissue-based assays. Its balanced selectivity is distinct from other NBOMes, which may exhibit different selectivity windows, making it suitable for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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